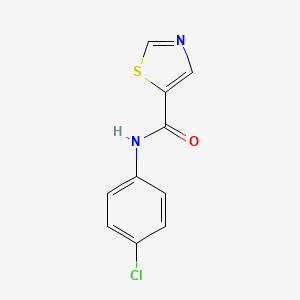![molecular formula C14H17N7O2S B4321034 5-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4321034.png)
5-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
概要
説明
The compound 5-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-dimethoxyphenylacetonitrile with sodium azide in the presence of a suitable catalyst.
Formation of the Triazole Ring: The intermediate product is then reacted with ethyl hydrazinecarboxylate under acidic conditions to form the triazole ring.
Introduction of the Thiol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Amines: Formed from the reduction of nitro groups.
Substituted Aromatics: Formed from electrophilic substitution reactions.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: The compound’s unique structure may exhibit antimicrobial properties.
Drug Development: It can be explored as a potential drug candidate for various diseases.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Corrosion Inhibitors: Its thiol group makes it a potential candidate for use as a corrosion inhibitor.
作用機序
The mechanism of action of 5-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole and tetrazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A simpler analog with similar biological activities.
3,4-Dimethoxyphenyl Derivatives: Compounds with similar aromatic structures.
特性
IUPAC Name |
3-[[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2S/c1-4-20-12(15-17-14(20)24)8-21-18-13(16-19-21)9-5-6-10(22-2)11(7-9)23-3/h5-7H,4,8H2,1-3H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUMVURJWVDBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-METHOXYPHENYL)-2-{7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YLSULFANYL}ACETAMIDE](/img/structure/B4320967.png)
![2-({3-[tris(diethylamino)phosphoranylidene]triaz-1-en-1-yl}carbonyl)phenol](/img/structure/B4320972.png)
![METHYL 1-[2-(4-ACETYLANILINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4320978.png)
![METHYL 1-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4320984.png)

![N-(4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE](/img/structure/B4321014.png)
![N-[4-(CYANOMETHYL)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B4321021.png)
![N-[(4-FLUOROPHENYL)METHYL]-2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE](/img/structure/B4321026.png)
![2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE](/img/structure/B4321028.png)
![N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE](/img/structure/B4321033.png)
![N-(4-fluorobenzyl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B4321040.png)
![2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B4321043.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4321052.png)
